4-(4-Fluoro-3-methylphenyl)nicotinic acid, 95%
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Overview
Description
4-(4-Fluoro-3-methylphenyl)nicotinic acid, or 4-F3MPA, is a compound found in a variety of products, from pharmaceuticals to cosmetics. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. 4-F3MPA has a variety of applications in scientific research, as it has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
4-F3MPA has a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of proteins, as well as for studying the effects of drugs on the body. It has also been used to study the effects of environmental toxins on the body, as well as to study the effects of various diseases. In addition, 4-F3MPA has been used to study the effects of various drugs on the central nervous system.
Mechanism of Action
The exact mechanism of action of 4-F3MPA is not yet fully understood. However, it is believed to interact with various proteins and receptors in the body, resulting in a range of biochemical and physiological effects. It is believed to interact with nicotinic acetylcholine receptors, as well as other proteins, resulting in changes in the activity of various enzymes and other proteins.
Biochemical and Physiological Effects
4-F3MPA has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to have an anti-inflammatory effect, as well as an anti-oxidant effect. It has also been found to have a neuroprotective effect, as well as an anti-tumor effect in some cases. In addition, 4-F3MPA has been found to have an effect on the central nervous system, resulting in changes in behavior and cognition.
Advantages and Limitations for Lab Experiments
4-F3MPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, it is relatively non-toxic and has a low potential for side effects. However, it has a short half-life, meaning that it needs to be administered frequently in order to maintain its effects. In addition, it is not soluble in water, meaning that it needs to be dissolved in a solvent before it can be administered.
Future Directions
There are a number of potential future directions for 4-F3MPA research. One potential direction is to further investigate its effects on the central nervous system, as well as its potential uses in treating various neurological disorders. Additionally, further research could be done to investigate its potential anti-cancer effects, as well as its potential anti-tumor effects. Additionally, further research could be done to investigate its potential uses in treating various inflammatory conditions, as well as its potential uses in treating various metabolic disorders. Finally, further research could be done to investigate its potential uses in treating various cardiovascular diseases.
Synthesis Methods
The synthesis of 4-F3MPA is a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde and 3-methylpyridine in the presence of a base. The second step involves the condensation of the resulting product with nicotinic acid in the presence of a base. The reaction yields 4-F3MPA as the primary product, with minor amounts of side products. The synthesis of 4-F3MPA is relatively straightforward and can be easily scaled up for large-scale production.
properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-9(2-3-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLARIKKVSGBJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692482 |
Source
|
Record name | 4-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-74-1 |
Source
|
Record name | 4-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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